molecular formula C₂₀H₂₄O₃ B1140738 2-Hydroxyethinylestradiol CAS No. 50394-89-3

2-Hydroxyethinylestradiol

Cat. No. B1140738
CAS RN: 50394-89-3
M. Wt: 312.4
InChI Key:
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Description

2-Hydroxyethinylestradiol is a metabolite of Ethinylestradiol . Ethinylestradiol is an estrogen medication widely used in birth control pills in combination with progestins . The IUPAC name for 2-Hydroxyethinylestradiol is (1R)-1-ethynyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7,8-triol .


Synthesis Analysis

The biotransformation of Ethinylestradiol by whole cells of Brazilian marine-derived fungus Penicillium oxalicum CBMAI 1996 has been reported . The analyses by ultra-high-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (UHPLC-ESI-HRMS) allowed to propose the formation of 2-Hydroxyethinylestradiol or 4-Hydroxyethinylestradiol and 4,9-dihydroxyethinylestradiol as products of biotransformation of Ethinylestradiol .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyethinylestradiol is C20H24O3 . The average mass is 312.409 and the monoisotopic mass is 312.17254 .


Chemical Reactions Analysis

2-Hydroxyethinylestradiol can be transformed into 2-methoxyethinylestradiol by the enzyme Catechol O-methyltransferase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyethinylestradiol include a molecular weight of 312.4 and a topological polar surface area of 60.7 .

Scientific Research Applications

  • Metabolism of Ethinylestradiol : The metabolism of 17 alpha-ethinyloestradiol (EE2) to catechol and reactive metabolites by human liver microsomes was investigated. 2-Hydroxyethinylestradiol was identified as either the sole or principal metabolite, suggesting its significance in the metabolic pathway of EE2. This study implies the potential for 2-OHEE2 as a pro-reactive metabolite in liver metabolism (Purba et al., 1987).

  • Cardiovascular Applications : 2-Methoxyestradiol (2 ME), a cytochrome P450 1B1 metabolite, showed potential in preventing cardiac hypertrophy induced by abdominal aortic constriction. This indicates that similar compounds like 2-OHEE2 might have therapeutic applications in cardiovascular diseases (Maayah et al., 2018).

  • Cancer Research : The antiangiogenic and antitumorigenic effects of 2-methoxyestradiol have been studied, suggesting that endogenous formation of this compound and its precursors, like 2-OHEE2, may have protective effects against estrogen-induced cancers. This highlights the potential application of 2-OHEE2 in cancer research and therapy (Zhu & Conney, 1998).

  • Drug Delivery Systems : The encapsulation of 2-methoxyestradiol in polymer multilayer capsules for biological applications was studied. This approach can be extended to other similar compounds like 2-OHEE2, indicating its potential in drug delivery applications (Shi et al., 2006).

  • Neuroprotective Effects : A study on developmental exposure to ethinylestradiol (EE2) showed effects on anxiety-related behaviors in rats, suggesting the neuroactive potential of its metabolites like 2-OHEE2 (Zaccaroni et al., 2016).

  • Pulmonary Hypertension Research : Research on 2-ethoxyestradiol, a synthetic analog of 2-OHEE2, indicated its efficacy in inhibiting vascular remodeling in pulmonary hypertension. This suggests possible applications of 2-OHEE2 in similar vascular conditions (Tofovic et al., 2008).

  • Renal Disease Research : 2-OHEE2 was found to attenuate renal disease in chronic puromycin aminonucleoside nephropathy, indicating its potential in renal therapeutics (Tofovic et al., 2002).

  • Prodrug Capabilities : A study suggested that in vivo, 2-hydroxyestradiol is a prodrug of 2-methoxyestradiol, indicating that similar metabolism could be expected for 2-OHEE2, affecting its bioavailability and therapeutic applications (Zacharia et al., 2004).

Safety and Hazards

While specific safety and hazards data for 2-Hydroxyethinylestradiol is not available, it’s worth noting that Ethinylestradiol, the parent compound, has several side effects. These include breast tenderness and enlargement, headache, fluid retention, and nausea among others. In men, Ethinylestradiol can cause breast development, feminization in general, hypogonadism, and sexual dysfunction. Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJCDKMHNQVWDV-BKRJIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethinylestradiol

CAS RN

50394-89-3
Record name 2-Hydroxyethynylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WVG03IXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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